

Application Notes and Protocols for ERD-308 in MCF-7 Cells

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Compound of Interest

Compound Name: ERD-308

Cat. No.: B10819338

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Introduction

ERD-308 is a potent and selective estrogen receptor (ER) degrader based on the Proteolysis Targeting Chimera (PROTAC) technology. It is a heterobifunctional molecule that simultaneously binds to the estrogen receptor alpha (ER α) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ER α . In ER-positive breast cancer cell lines such as MCF-7, **ERD-308** has demonstrated significant anti-proliferative activity by efficiently depleting cellular ER α levels.^{[1][2][3][4]} These application notes provide detailed protocols for investigating the effects of **ERD-308** on MCF-7 cells, including cell culture, viability, apoptosis, and cell cycle analysis.

Data Presentation

The following tables summarize the known quantitative data for the activity of **ERD-308** in MCF-7 cells.

| Parameter | Value | Cell Line | Reference |
|--|--------------|-----------|-----------|
| DC ₅₀ (ER α Degradation) | 0.17 nM | MCF-7 | [1] |
| IC ₅₀ (Cell Proliferation) | 0.77 nM | MCF-7 | |
| ER α Degradation | >95% at 5 nM | MCF-7 | |

Note: Quantitative data for apoptosis and cell cycle analysis following **ERD-308** treatment in MCF-7 cells are not readily available in the public domain and would need to be determined experimentally using the protocols provided below.

Experimental Protocols

MCF-7 Cell Culture

1.1. Materials

- MCF-7 cells (ATCC® HTB-22™)
- Eagle's Minimum Essential Medium (EMEM)
- Fetal Bovine Serum (FBS)
- 0.01 mg/mL human recombinant insulin
- Penicillin-Streptomycin (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- T-75 cell culture flasks
- Humidified incubator (37°C, 5% CO₂)

1.2. Complete Growth Medium

- EMEM
- 10% (v/v) Fetal Bovine Serum
- 0.01 mg/mL human recombinant insulin
- 1% (v/v) Penicillin-Streptomycin

1.3. Subculturing Protocol

- Grow MCF-7 cells in a T-75 flask to 80-90% confluency.
- Aspirate the culture medium.
- Wash the cell monolayer twice with 5-10 mL of sterile PBS.
- Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
- Observe the cells under a microscope to confirm detachment. Gently tap the flask to dislodge the cells.
- Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.
- Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
- Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
- Seed new T-75 flasks at a density of $2-5 \times 10^4$ cells/cm².

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

2.1. Materials

- MCF-7 cells
- Complete growth medium
- **ERD-308** (stock solution in DMSO)
- 96-well clear-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

2.2. Protocol

- Seed 5,000-10,000 MCF-7 cells per well in 100 μ L of complete growth medium in a 96-well plate.
- Incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **ERD-308** in complete growth medium. The final DMSO concentration should not exceed 0.1%.
- Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of **ERD-308** or vehicle control (DMSO).
- Incubate for the desired treatment period (e.g., 72 hours).
- Add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

3.1. Materials

- MCF-7 cells treated with **ERD-308**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

3.2. Protocol

- Seed MCF-7 cells in 6-well plates and treat with various concentrations of **ERD-308** for a specified time (e.g., 48 hours).
- Harvest the cells, including both adherent and floating populations.
- Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

4.1. Materials

- MCF-7 cells treated with **ERD-308**
- PBS
- Cold 70% Ethanol
- RNase A solution (100 µg/mL)
- Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
- Flow cytometer

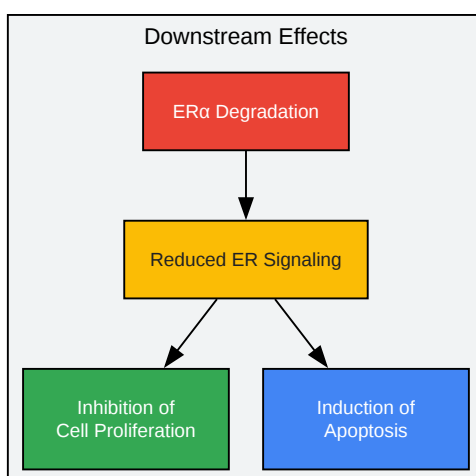
4.2. Protocol

- Seed MCF-7 cells and treat with **ERD-308** as described for the apoptosis assay.
- Harvest the cells and wash twice with cold PBS.
- Resuspend the cell pellet (approximately 1×10^6 cells) in 1 mL of cold PBS.
- While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
- Incubate at -20°C for at least 2 hours.
- Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
- Wash the cell pellet twice with PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
- Incubate for 30 minutes at room temperature in the dark.

- Analyze the samples on a flow cytometer.

Mandatory Visualization

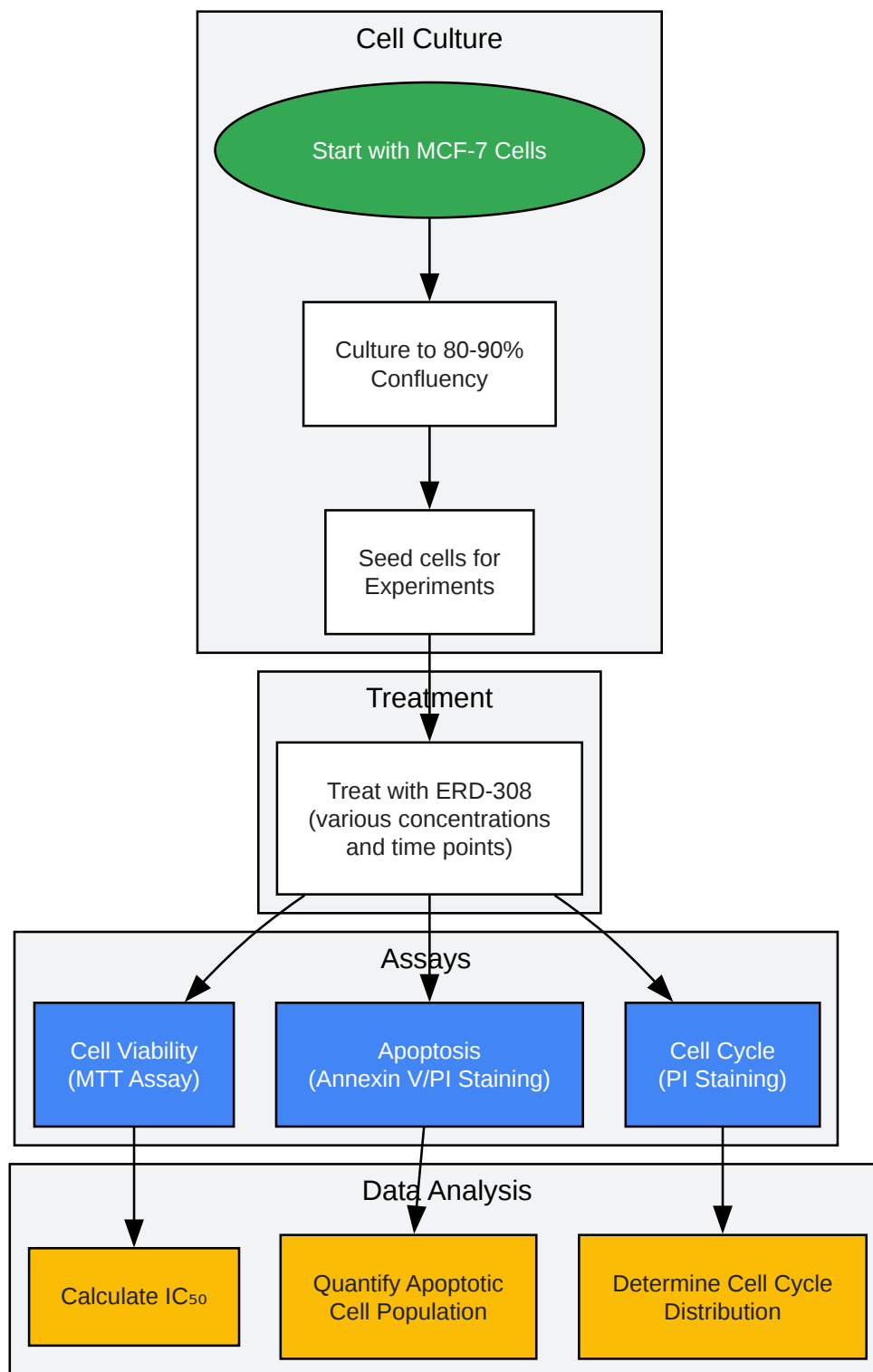
ERD-308 Mechanism of Action in MCF-7 Cells



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Caption: **ERD-308** mediated degradation of ER α and its downstream effects.

General Experimental Workflow for ERD-308 in MCF-7 Cells



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Caption: Workflow for evaluating the effects of **ERD-308** on MCF-7 cells.

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References

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